

Application Note: Comprehensive Characterization of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde

CAS No.: 859850-99-0

Cat. No.: B1357068

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Abstract & Scope

This application note details the analytical protocols for the structural confirmation, purity assessment, and stability profiling of **2-(3-Chlorophenyl)thiazole-4-carbaldehyde** (CAS: 859850-99-0). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for Schiff bases, hydrazones, and bioactive thiazole derivatives utilized in antimicrobial and anticancer research.

The primary challenge in characterizing this molecule lies in the "Aldehyde Paradox"—the aldehyde functionality is the key reactive handle for synthesis but is also the primary site of instability (oxidation to carboxylic acid) during storage and analysis. This guide provides a self-validating workflow to ensure material integrity.

Physicochemical Profile

Before instrumental analysis, the physical state of the sample provides the first line of quality control.

Property	Specification / Observation	Analytical Relevance
Appearance	Off-white to pale yellow crystalline solid	Darkening indicates oxidation or polymerization.
Molecular Formula	C ₁₀ H ₆ ClNOS	Basis for Mass Spec (M+H = 224.0).
Molecular Weight	223.68 g/mol	Monoisotopic Mass: 222.99.
Solubility	DMSO, DMF, Chloroform, Ethyl Acetate	Poor solubility in water; requires organic diluents for HPLC.
Melting Point	Experimental Range: 70–76°C (Analog dependent)	Sharp range (<2°C) indicates high purity.

Structural Elucidation (NMR Spectroscopy)

Objective: To confirm the regiochemistry of the thiazole ring and the substitution pattern of the chlorophenyl group.

1H NMR Protocol (400 MHz, DMSO-d6)

Rationale: DMSO-d6 is preferred over CDCl₃ to prevent potential hemiacetal formation or rapid oxidation during acquisition, and it ensures complete solubility.

Expected Spectral Signature & Logic:

- The Aldehyde Proton (9.8 – 10.1 ppm, Singlet):
 - Diagnostic: This is the most downfield signal.
 - QC Check: Integration must be exactly 1.0. A broad singlet or the appearance of a peak at ~12-13 ppm indicates oxidation to the carboxylic acid (2-(3-chlorophenyl)thiazole-4-carboxylic acid).
- The Thiazole C5 Proton (8.4 – 8.6 ppm, Singlet):

- Structural Proof: The presence of a sharp singlet in this aromatic region confirms the 4,5-substitution pattern is correct (i.e., the aldehyde is at position 4, leaving position 5 unsubstituted).
- The 3-Chlorophenyl Pattern (7.4 – 8.1 ppm):
 - Logic: The 3-chloro substitution breaks the symmetry of the phenyl ring, creating a distinct 4-proton pattern:
 - H-2' (t, J~2Hz): Isolated singlet-like triplet due to meta-coupling.
 - H-4' & H-6' (d): Doublets.
 - H-5' (t): Triplet (pseudo-triplet due to overlap).

13C NMR Key Signals

- Carbonyl (C=O): ~185 ppm.[1]
- Thiazole C2 (N=C-S): ~160-170 ppm (Deshielded by N and S).
- Thiazole C4/C5: Distinct aromatic carbons ~120-155 ppm.

Chromatographic Purity (HPLC-UV)

Objective: Quantify purity and separate the critical "Acid Impurity" (oxidation product).

Method Development Strategy

Thiazoles are basic (pKa ~2.5), but the aldehyde is neutral. The potential acid impurity is acidic.[2] Therefore, an acidic mobile phase is mandatory to keep the acid impurity protonated (neutral), preventing peak tailing and ensuring sharp resolution.

Standard Operating Protocol (SOP)

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Detection	UV @ 280 nm (Thiazole max) and 254 nm (General)
Temperature	30°C
Gradient	0-2 min: 10% B (Equilibration) 2-15 min: 10% -> 90% B (Linear) 15-18 min: 90% B (Wash) 18-20 min: 10% B (Re-equilibration)

Impurity Identification Logic:

- RT ~ 6-8 min: Acid Impurity (More polar than aldehyde, elutes earlier in RP).
- RT ~ 10-12 min: Target Aldehyde (Main Peak).
- RT ~ 13+ min: Dimer/Oligomers (Less polar).

Mass Spectrometry (LC-MS)

Objective: Confirm identity via molecular weight and isotopic pattern.

Isotopic Abundance Rule (The "Chlorine Flag")

Chlorine exists naturally as ^{35}Cl (75%) and ^{37}Cl (25%).

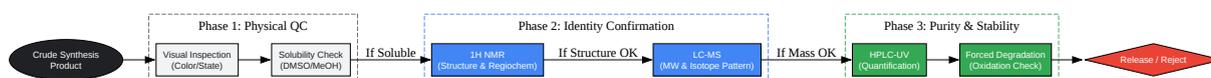
- Primary Peak (M+H): m/z 224.0 (containing ^{35}Cl).
- Isotope Peak (M+2+H): m/z 226.0 (containing ^{37}Cl).

- Acceptance Criteria: The intensity of the 226 peak must be approximately 33% (1/3) of the 224 peak. Deviations suggest contamination with non-chlorinated analogs or incorrect synthesis.

Visualization: Analytical Workflow & Decision Tree

The following diagrams illustrate the logical flow for characterizing this compound and troubleshooting common purity issues.

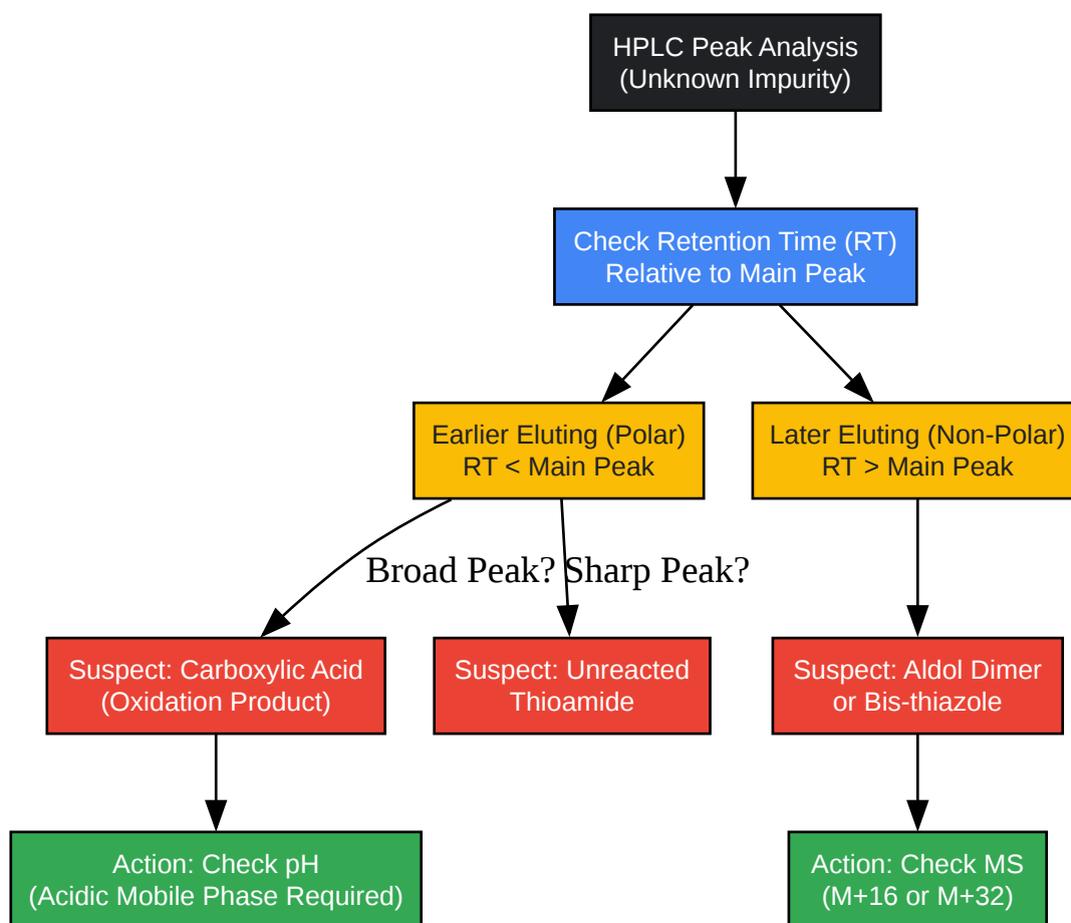
Characterization Workflow[2]



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Caption: Figure 1. Step-by-step analytical workflow ensuring material identity and quality before release.

Impurity Troubleshooting Logic



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Caption: Figure 2. Decision tree for identifying common impurities based on chromatographic behavior.

Stability & Handling Protocols

To maintain the integrity of the aldehyde group:

- Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Solution Stability: Prepare HPLC/NMR samples immediately before analysis. Avoid leaving dissolved samples in DMSO/Methanol for >24 hours at room temperature, as this promotes acetal formation or air oxidation.
- Re-purification: If the "Acid Impurity" exceeds 5%, purify via recrystallization from Ethanol/Water or flash chromatography (Silica, Hexane:EtOAc gradient).

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